molecular formula C10H11BrClNO B14059081 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14059081
M. Wt: 276.56 g/mol
InChI Key: BFVCOPZBUOZDSI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes amino, bromomethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by chlorination and amination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromomethyl and chloropropanone groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a different halogen substitution pattern.

    1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one: Similar structure with a different halogen in the methyl group.

    1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one: Similar structure with bromine instead of chlorine in the propanone group.

Uniqueness

1-(4-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

BFVCOPZBUOZDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CBr)CC(=O)CCl

Origin of Product

United States

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